2-{3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-{3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a benzoxazole ring, a thiazolidine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Thiazolidine Ring Formation: The thiazolidine ring is formed by the reaction of a cysteine derivative with a suitable aldehyde or ketone.
Coupling Reactions: The benzoxazole and thiazolidine intermediates are then coupled through a sulfanyl linkage, typically using a thiol-ene reaction or a similar coupling strategy.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and thiazolidine moieties.
Reduction: Reduction reactions can target the benzoxazole ring or the carboxylic acid group.
Substitution: The methoxy group on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole and thiazolidine rings may play a role in binding to these targets, while the carboxylic acid group could be involved in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
2-{3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-hydroxyphenyl}-1,3-thiazolidine-4-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
2-{3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-chlorophenyl}-1,3-thiazolidine-4-carboxylic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-{3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid may confer unique properties such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C19H18N2O4S2 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H18N2O4S2/c1-24-15-7-6-11(17-20-14(10-26-17)18(22)23)8-12(15)9-27-19-21-13-4-2-3-5-16(13)25-19/h2-8,14,17,20H,9-10H2,1H3,(H,22,23) |
InChI Key |
HHJMIFAGHMJTAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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